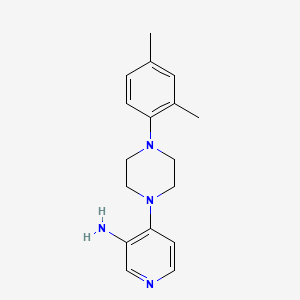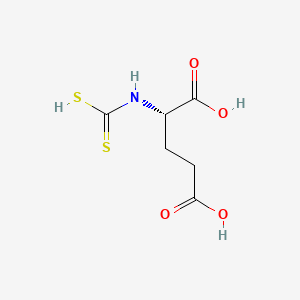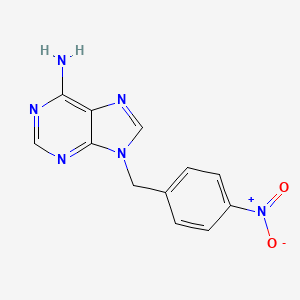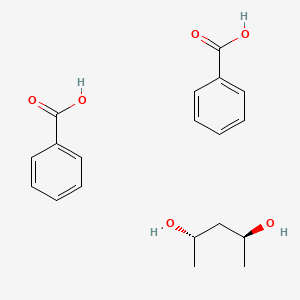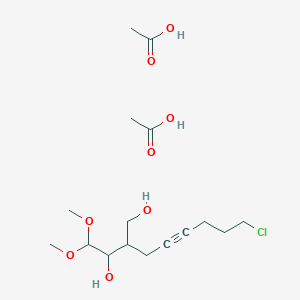
Acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol is an organic compound that features a combination of acetic acid and a substituted butane diol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 6-chlorohex-2-yne and 4,4-dimethoxybutane-1,3-diol.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated control systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol: can be compared with other substituted butane diols and acetic acid derivatives.
Unique Features: Its unique structural features, such as the presence of a chlorohex-2-ynyl group, distinguish it from other similar compounds.
List of Similar Compounds
- 2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol
- This compound derivatives
Propiedades
Número CAS |
78668-62-9 |
|---|---|
Fórmula molecular |
C16H29ClO8 |
Peso molecular |
384.8 g/mol |
Nombre IUPAC |
acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol |
InChI |
InChI=1S/C12H21ClO4.2C2H4O2/c1-16-12(17-2)11(15)10(9-14)7-5-3-4-6-8-13;2*1-2(3)4/h10-12,14-15H,4,6-9H2,1-2H3;2*1H3,(H,3,4) |
Clave InChI |
KIFQQKNRGOJTCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.COC(C(C(CC#CCCCCl)CO)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


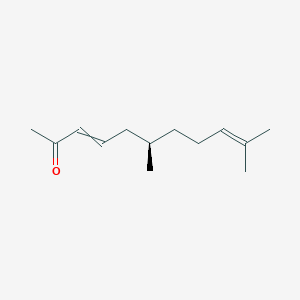
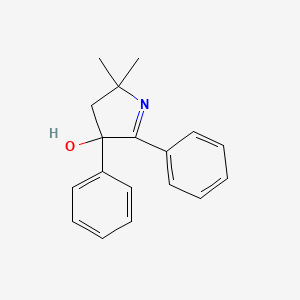

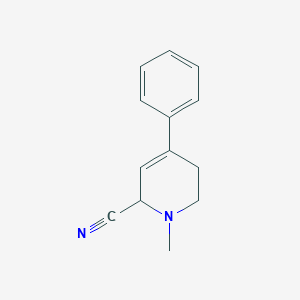
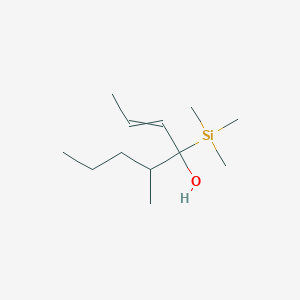
![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)

![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)

